molecular formula C14H21N2OP B14436550 Phosphine oxide, dipyrrolidinophenyl- CAS No. 74038-19-0

Phosphine oxide, dipyrrolidinophenyl-

Cat. No.: B14436550
CAS No.: 74038-19-0
M. Wt: 264.30 g/mol
InChI Key: SSXWIQVIXFLPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Advanced Organophosphorus Chemistry Research

Organophosphorus chemistry, the study of compounds containing carbon-phosphorus bonds, is a cornerstone of modern organic chemistry, providing essential reagents, catalysts, and materials. ethernet.edu.et Within this domain, phosphine (B1218219) oxides—compounds featuring a tetracoordinate, pentavalent phosphorus atom double-bonded to an oxygen atom—are a prominent class. researchgate.net They are noted for their high thermal and chemical stability, which makes them valuable as flame retardants, metal extractants, and stable intermediates in complex syntheses. researchgate.netmdpi.com

The field is continuously evolving, with significant research interest in creating structurally diverse organophosphorus compounds to address challenges in synthesis and materials science. nih.gov The development of molecules like Phosphine oxide, dipyrrolidinophenyl- is indicative of a trend towards creating highly functionalized phosphine oxides. The incorporation of amino groups, such as the dipyrrolidinyl moieties, can significantly alter the electronic properties, solubility, and coordination capabilities of the molecule, opening avenues for new applications. researchgate.net Research into α-amino-functionalized phosphine oxides, for instance, has highlighted their potential as specialized extraction agents for rare earth metals and actinoids. researchgate.netnih.gov

Table 1: Classification of Selected Organophosphorus Compounds

Class General Formula Oxidation State of P Key Features
Phosphines R₃P +3 Nucleophilic, widely used as ligands
Phosphine Oxides R₃P=O +5 Thermally stable, polar P=O bond
Phosphonates RP(=O)(OR')₂ +5 Used in medicinal chemistry and materials
Phosphinates R₂P(=O)(OR') +5 Intermediates in synthesis

Significance of Phosphine Oxide Ligands in Modern Synthetic Methodologies

While phosphines have traditionally dominated as ligands in transition metal catalysis, phosphine oxides have emerged as crucial components in modern synthetic chemistry, not merely as byproducts but as active and enabling molecules. researchgate.net Their utility is particularly evident in palladium-catalyzed cross-coupling reactions, a foundational tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net

Phosphine oxides can act as stabilizing ligands for metal nanoparticles, preventing their aggregation into inactive bulk metal—a common issue in "ligandless" catalysis. nih.gov For example, triphenylphosphine (B44618) oxide has been shown to improve the yield and reproducibility of palladium-catalyzed cross-coupling reactions by stabilizing the active Pd(0) nanoparticles. nih.govnih.gov The weak coordination of the phosphine oxide to the metal center maintains catalyst activity throughout the reaction. nih.gov

Furthermore, secondary phosphine oxides (SPOs) serve as important pre-ligands. researchgate.net In the presence of a metal catalyst, SPOs can exist in equilibrium with their trivalent phosphinous acid tautomer, which can then coordinate to the metal center and initiate the catalytic cycle. This approach has been successfully applied to Suzuki, C-N, and C-S cross-coupling reactions, even with challenging substrates like unactivated aryl chlorides. researchgate.net The functionalization of phosphine oxides with groups like the dipyrrolidinyl moieties can modulate their steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity. acs.org

Table 2: Applications of Phosphine Oxides in Catalysis

Catalytic Application Metal Role of Phosphine Oxide Reaction Example
Cross-Coupling Palladium (Pd) Stabilizing ligand for nanoparticles Suzuki Coupling nih.gov
Cross-Coupling Palladium (Pd) Pre-ligand (via tautomerization) C-P Bond Formation researchgate.net
Hydrogenation Palladium (Pd) Ligand for nanoparticle stabilization Selective reduction of nitro compounds acs.org

Historical Development of Phosphine Oxide Chemistry: Relevance to Dipyrrolidinophenyl- Derivatives

The chemistry of phosphine oxides has a rich history, with synthetic methods evolving from classical procedures to highly sophisticated catalytic transformations. Early and still common methods for synthesizing tertiary phosphine oxides involved the straightforward oxidation of the corresponding tertiary phosphines. researchgate.net However, the need for more complex and functionally diverse phosphine oxides spurred the development of methods for direct P-C bond formation.

A significant breakthrough was the Hirao reaction, a palladium-catalyzed cross-coupling of secondary phosphine oxides with aryl halides. researchgate.net This and other transition-metal-catalyzed reactions, such as Suzuki-Miyaura type couplings with arylboronic acids, have become powerful tools for synthesizing aryldiphenylphosphine oxides and related structures. organic-chemistry.org These methods allow for the introduction of various substituents onto the aromatic rings, enabling the synthesis of a wide array of functionalized molecules.

More recent innovations have further expanded the synthetic toolkit. Methods have been developed for the nickel-catalyzed coupling of aryl chlorides with secondary phosphine oxides and for the synthesis of α-aminophosphine oxides through multi-component reactions involving arynes. rsc.org A two-step method involving the quaternization of tertiary diphenylphosphines followed by a Wittig reaction has also been reported for synthesizing aryldiphenylphosphine oxides. acs.org This progression towards more versatile and powerful synthetic methods is what makes the creation of highly specialized molecules like Phosphine oxide, dipyrrolidinophenyl- feasible, allowing for precise control over the final molecular structure and its properties.

Table 3: Evolution of Synthetic Methods for Tertiary Phosphine Oxides

Method Description Era of Development Key Features
Oxidation of Phosphines Reaction of a tertiary phosphine (R₃P) with an oxidizing agent (e.g., H₂O₂) to form R₃P=O. Classical Simple, high-yielding, depends on phosphine availability.
Grignard Reactions Reaction of phosphinic chlorides (R₂P(O)Cl) or phosphonic esters with Grignard reagents (R'MgX). Mid-20th Century Versatile for creating various substitutions.
Hirao Cross-Coupling Palladium-catalyzed reaction between a secondary phosphine oxide (R₂P(O)H) and an aryl halide. Late 20th Century Direct formation of aryl-phosphorus bonds. researchgate.net
Multi-component Reactions One-pot reactions combining multiple starting materials to build complex molecules. 21st Century High efficiency; enables synthesis of structures like α-aminophosphine oxides. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74038-19-0

Molecular Formula

C14H21N2OP

Molecular Weight

264.30 g/mol

IUPAC Name

1-[phenyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine

InChI

InChI=1S/C14H21N2OP/c17-18(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2

InChI Key

SSXWIQVIXFLPHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

Synthetic Methodologies for Phosphine Oxide, Dipyrrolidinophenyl and Its Derivatives

Precursor Chemistry and Synthetic Pathways to the Core Phosphine (B1218219) Oxide, Dipyrrolidinophenyl- Scaffold

The most direct and widely applicable method for the synthesis of the "Phosphine oxide, dipyrrolidinophenyl-" core scaffold involves the reaction of a suitable phosphorus precursor with pyrrolidine (B122466). The key precursor for this transformation is phenylphosphonic dichloride.

The synthesis of phenylphosphonic dichloride can be achieved through several routes. One common industrial method involves the reaction of benzene (B151609) with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, such as aluminum chloride. More environmentally friendly approaches utilize ionic liquids as recyclable catalysts and reaction media. Another laboratory-scale synthesis involves the treatment of phenylphosphonic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

Once phenylphosphonic dichloride is obtained, the "Phosphine oxide, dipyrrolidinophenyl-" scaffold is constructed through a nucleophilic substitution reaction with pyrrolidine. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The stoichiometry of the reaction is crucial, with at least two equivalents of pyrrolidine required per equivalent of phenylphosphonic dichloride; one equivalent acts as the nucleophile, and the second as the base. Alternatively, an external non-nucleophilic base, such as triethylamine, can be used.

The general reaction scheme is as follows:

Reactant 1 Reactant 2 Conditions Product
Phenylphosphonic dichloride Pyrrolidine (≥ 2 equiv.) Inert solvent (e.g., dichloromethane, THF), optional external base (e.g., triethylamine) Phosphine oxide, dipyrrolidinophenyl-

Functionalization Strategies of the Pyrrolidino and Phenyl Moieties in Phosphine Oxide, Dipyrrolidinophenyl-

Further diversification of the "Phosphine oxide, dipyrrolidinophenyl-" scaffold can be achieved by functionalizing either the phenyl ring or the pyrrolidino moieties.

Functionalization of the Phenyl Moiety:

The phenyl ring of "Phosphine oxide, dipyrrolidinophenyl-" can be modified through electrophilic aromatic substitution reactions. The dipyrrolidinophosphinyl group [-P(O)(NC4H8)2] is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. organic-chemistry.orgchemrxiv.org Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. nsf.govnih.govdntb.gov.ua

Reaction Reagents Expected Position of Substitution
Nitration HNO3/H2SO4 meta
Bromination Br2/FeBr3 meta
Sulfonation Fuming H2SO4 meta
Friedel-Crafts Acylation RCOCl/AlCl3 meta

Functionalization of the Pyrrolidino Moieties:

The pyrrolidine rings offer opportunities for functionalization, primarily at the α-carbon position. One powerful strategy is α-lithiation, where a strong base, such as an organolithium reagent, is used to deprotonate the C-H bond adjacent to the nitrogen atom. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. rsc.orgacs.org Other C-H functionalization methods, including transition-metal-catalyzed reactions, can also be employed to introduce aryl or alkyl groups at the α-position of the pyrrolidine ring. nih.gov

Green Chemistry Approaches in the Synthesis of Phosphine Oxide, Dipyrrolidinophenyl- Analogues

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in chemistry. rsc.orgnih.govacs.org These principles can be applied to the synthesis of "Phosphine oxide, dipyrrolidinophenyl-" and its analogues.

One promising green chemistry approach is the use of ultrasound irradiation to promote the reaction between phenylphosphonic dichloride and pyrrolidine. Ultrasound-assisted synthesis can often lead to significantly reduced reaction times, higher yields, and can sometimes be performed under solvent-free conditions, thereby minimizing waste generation.

Another green strategy involves the use of safer, bio-based solvents or the development of catalytic methods that reduce the need for stoichiometric reagents. For instance, the use of solid-supported catalysts or recyclable ionic liquids in the synthesis of the phenylphosphonic dichloride precursor contributes to a more sustainable process. Enzymatic methods for amide bond formation are also gaining traction as a green alternative, although their application to phosphonamide synthesis is less developed.

Stereoselective Synthesis of Chiral Phosphine Oxide, Dipyrrolidinophenyl- Analogues

The development of chiral analogues of "Phosphine oxide, dipyrrolidinophenyl-" is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced either at the phosphorus center (P-chiral) or on the pyrrolidine or phenyl moieties.

Synthesis of P-Chiral Analogues:

The synthesis of P-stereogenic phosphonic diamides can be achieved through several strategies. One common approach involves the use of chiral auxiliaries. nih.gov A chiral alcohol can be reacted with a phosphorus precursor to form a diastereomeric mixture of phosphonates, which can then be separated. Subsequent nucleophilic substitution with pyrrolidine can proceed with inversion or retention of configuration at the phosphorus center, leading to an enantioenriched product.

Another strategy is the kinetic resolution of a racemic mixture of a suitable precursor. rsc.org In this process, a chiral catalyst or reagent selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the chiral product. Desymmetrization of prochiral phosphorus compounds using a chiral catalyst is also an effective method for creating P-stereogenic centers.

Synthesis of Analogues with Chirality on the Moieties:

Chirality can also be introduced by using a chiral pyrrolidine derivative in the initial synthesis. For example, starting with (R)- or (S)-2-methylpyrrolidine would result in a chiral product. Furthermore, functionalization of the pyrrolidine rings of the parent compound using asymmetric catalytic methods can also lead to the formation of chiral centers.

Theoretical and Computational Investigations of Phosphine Oxide, Dipyrrolidinophenyl

Electronic Structure and Bonding Analysis of Phosphine (B1218219) oxide, dipyrrolidinophenyl-

No specific studies detailing the electronic structure and bonding analysis of Phosphine oxide, dipyrrolidinophenyl- are currently available. Such an analysis would typically involve methods like Natural Bond Orbital (NBO) analysis to understand the nature of the P=O bond, the P-C bonds, and the P-N bonds, as well as the electronic effects of the pyrrolidinyl and phenyl substituents.

Conformational Analysis and Energy Landscapes of Phosphine oxide, dipyrrolidinophenyl-

A comprehensive conformational analysis and the corresponding energy landscapes for Phosphine oxide, dipyrrolidinophenyl- have not been reported in the scientific literature. This type of study would involve computational scanning of the potential energy surface to identify stable conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and preferred shapes.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity Profiles of Phosphine oxide, dipyrrolidinophenyl-

There are no specific Density Functional Theory (DFT) studies available that focus on the reactivity and selectivity profiles of Phosphine oxide, dipyrrolidinophenyl-. DFT calculations are instrumental in predicting sites of nucleophilic and electrophilic attack, reaction mechanisms, and the stereochemical outcomes of reactions involving such compounds.

Molecular Dynamics Simulations of Ligand-Metal Interactions Involving Phosphine oxide, dipyrrolidinophenyl-

Molecular dynamics (MD) simulations detailing the interactions between Phosphine oxide, dipyrrolidinophenyl- and metal centers have not been published. MD simulations would provide insights into the dynamic behavior of the ligand-metal complex, including binding modes, stability, and the influence of the solvent.

Quantum Chemical Descriptors for Phosphine oxide, dipyrrolidinophenyl- Reactivity Prediction

Specific quantum chemical descriptors for predicting the reactivity of Phosphine oxide, dipyrrolidinophenyl- have not been calculated or reported. These descriptors, such as HOMO-LUMO energies, hardness, and electrophilicity index, are valuable for quantitative structure-activity relationship (QSAR) studies and for predicting the compound's behavior in chemical reactions.

Coordination Chemistry and Ligand Design Principles for Phosphine Oxide, Dipyrrolidinophenyl

Complexation Behavior of Phosphine (B1218219) Oxide, Dipyrrolidinophenyl- with Transition Metals

Aminophosphine (B1255530) oxides (AmPOs) are recognized as effective ligands for a variety of metal ions, including transition metals, lanthanides, and actinides. tandfonline.comnih.gov The coordination typically occurs through the oxygen atom of the P=O group, which acts as a hard Lewis base. wikipedia.org The presence of both a phenyl group and two pyrrolidinyl groups in "Phosphine oxide, dipyrrolidinophenyl-" would create a ligand with a unique steric and electronic profile.

The complexation behavior is largely governed by the nature of the metal ion and the substituents on the phosphine oxide. The pyrrolidinyl groups, being electron-donating, are expected to increase the electron density on the phosphorus atom and, consequently, the basicity of the phosphoryl oxygen. This enhanced basicity would lead to stronger coordination to metal centers compared to triarylphosphine oxides.

Table 1: Expected Coordination Properties of Phosphine Oxide, dipyrrolidinophenyl-

Feature Expected Property Rationale
Coordinating Atom Oxygen The phosphoryl oxygen is the primary Lewis basic site.
Lewis Base Character Hard The oxygen donor atom classifies it as a hard base.
Basicity of P=O Group Enhanced Electron-donating pyrrolidinyl groups increase oxygen basicity.

| Bonding | M-O | Forms bonds with metal centers via the oxygen atom. wikipedia.org |

Influence of Phosphine Oxide, Dipyrrolidinophenyl- Ligand Architecture on Metal Center Geometry and Electronic Properties

The architecture of a ligand is crucial in determining the geometry and electronic properties of the resulting metal complex. For "Phosphine oxide, dipyrrolidinophenyl-", the tetrahedral arrangement around the phosphorus atom, combined with the steric demands of the phenyl and two pyrrolidinyl groups, would play a significant role.

Upon coordination, the P-O bond of a phosphine oxide ligand typically elongates. wikipedia.org This is attributed to the donation of electron density from the P=O π-bond to the metal center, weakening the P-O bond. The extent of this elongation can provide insight into the strength of the metal-ligand interaction.

The steric bulk of the dipyrrolidinophenyl substituents would influence the coordination number and geometry of the metal center. Large, bulky ligands can enforce lower coordination numbers and specific geometries to minimize steric hindrance. The phenyl group provides a rigid substituent, while the pyrrolidinyl groups offer some conformational flexibility. This combination can be exploited to create specific coordination environments.

The electronic properties of the metal center are also affected. The strong σ-donating ability of the phosphine oxide oxygen would increase the electron density at the metal center. This can influence the redox potential of the metal and its reactivity in catalytic cycles.

Rational Design of Phosphine Oxide, Dipyrrolidinophenyl- Derivatives for Specific Catalytic Applications

The rational design of ligands is a cornerstone of modern catalysis. By systematically modifying the structure of "Phosphine oxide, dipyrrolidinophenyl-", it is possible to fine-tune its properties for specific catalytic applications. The diverse properties of aminophosphine oxides and their metal complexes make them promising candidates for developing new catalytic materials. nih.gov

Modifications could include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.

Modification of the Pyrrolidinyl Groups: Altering the substituents on the pyrrolidine (B122466) rings can adjust the steric environment around the metal center, potentially leading to enhanced selectivity in catalysis.

Introduction of Additional Donor Sites: Incorporating other functional groups capable of coordination could transform the ligand from a monodentate to a bidentate or polydentate ligand, leading to more stable complexes and potentially new catalytic reactivities.

While specific catalytic applications for "Phosphine oxide, dipyrrolidinophenyl-" are not documented, related phosphine-containing ligands are widely used in catalysis. For example, the precursor phosphine, tris(1-pyrrolidinyl)phosphine, is used as a ligand in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This suggests that metal complexes of its oxide derivative could also exhibit interesting catalytic properties.

Table 2: Potential Catalytic Applications for Derivatives

Catalytic Reaction Rationale for Potential Application
Cross-Coupling Reactions The parent phosphine is an effective ligand in these reactions.
Polymerization Related compounds have been used as catalysts for polymer synthesis. alfa-chemical.comgneechem.com

| Oxidation Catalysis | Transition metal complexes with phosphine oxide ligands are known to be used in oxidation reactions. researchgate.net |

Self-Assembly and Supramolecular Chemistry Involving Phosphine Oxide, Dipyrrolidinophenyl- Complexes

Supramolecular chemistry involves the formation of large, well-defined structures through non-covalent interactions. Coordination-driven self-assembly, where metal-ligand bonds direct the formation of such structures, is a powerful strategy for creating complex architectures.

Phosphine oxides can act as building blocks in supramolecular coordination complexes. acs.orgacs.orgnih.gov The directionality of the M-O bond, combined with the defined geometry of the ligand, can be used to construct discrete polynuclear complexes, coordination polymers, and metal-organic frameworks.

Complexes of "Phosphine oxide, dipyrrolidinophenyl-" could potentially engage in self-assembly through several mechanisms:

Bridging Ligand Behavior: If the steric bulk allows, two metal centers could be bridged by two or more phosphine oxide ligands.

Hydrogen Bonding: While the primary ligand itself does not have hydrogen bond donors, co-ligands or solvent molecules could mediate the formation of hydrogen-bonded networks.

π-π Stacking: The phenyl group could participate in π-π stacking interactions with other aromatic moieties in the supramolecular assembly.

The synthesis of neutral bridging phosphine oxide donor-based supramolecular coordination complexes has been demonstrated, highlighting the potential for this class of ligands in constructing novel supramolecular architectures. acs.orgnih.gov

Catalytic Applications of Phosphine Oxide, Dipyrrolidinophenyl Based Systems

Transition Metal-Catalyzed Organic Reactions Utilizing Phosphine (B1218219) Oxide, Dipyrrolidinophenyl- Ligands

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

There is no specific information available in the surveyed literature regarding the use of Phosphine oxide, dipyrrolidinophenyl- as a ligand in Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions. While phosphine oxides have been serendipitously discovered to be beneficial in certain cross-coupling reactions, and some have been developed as ligand precursors, studies detailing the performance of this specific compound are absent. researchgate.netnih.gov

C-H Functionalization Methodologies

There is no available research data detailing the use of Phosphine oxide, dipyrrolidinophenyl- in C-H functionalization reactions.

Polymerization Catalysis with Phosphine Oxide, Dipyrrolidinophenyl- Complexes

While phosphine oxides, in general, have found applications in polymerization processes, sometimes acting as catalysts themselves or as components of catalytic systems, there are no specific studies on the role of Phosphine oxide, dipyrrolidinophenyl- complexes in polymerization catalysis. nasampe.orgnih.govmdpi.com

Mechanistic Investigations of Catalytic Cycles Involving Phosphine Oxide, Dipyrrolidinophenyl- Complexes

Spectroscopic Probing of Reactive Intermediates

No mechanistic studies or spectroscopic data (such as NMR, IR, or X-ray crystallography) on reactive intermediates involving Phosphine oxide, dipyrrolidinophenyl- complexes in catalytic cycles have been published in the available scientific literature.

Computational Modeling of Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. rsc.orgmdpi.commdpi.com Such studies can elucidate the energetics of catalytic pathways, stabilize intermediates, and predict the feasibility of proposed mechanisms. mdpi.com A computational approach could, in principle, be applied to model the catalytic cycle of a system based on Phosphine oxide, dipyrrolidinophenyl-. This would involve modeling ligand dissociation, substrate coordination, transition states, and product release. However, a search of the scientific literature reveals no published computational studies specifically focused on the catalytic pathways of Phosphine oxide, dipyrrolidinophenyl-. Consequently, there are no models of its catalytic cycle or data on the energy profiles of reactions it might catalyze.

Heterogenization Strategies for Phosphine Oxide, Dipyrrolidinophenyl- Catalysts

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a critical strategy for improving catalyst recyclability and applicability in industrial processes. nih.govresearchgate.net Common supports include silica (B1680970), polystyrene, and other polymers. researchgate.netnih.gov Strategies for immobilization can involve covalent bonding or non-covalent interactions. researchgate.netnih.gov While general methods for immobilizing phosphines and phosphine oxides are known, nih.gov there is no specific information available on the application of these strategies to Phosphine oxide, dipyrrolidinophenyl-. Research on suitable solid supports, linking methodologies, and the performance of the resulting heterogeneous catalyst for this specific compound has not been documented.

Advanced Spectroscopic and Diffraction Studies on Phosphine Oxide, Dipyrrolidinophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Phosphine oxide, dipyrrolidinophenyl-" in solution. Key nuclei for NMR studies of this compound would be ¹H, ¹³C, and ³¹P.

The ¹H NMR spectrum would provide information about the hydrogen atoms in the phenyl and pyrrolidinyl groups. The protons on the phenyl ring would appear as multiplets in the aromatic region (typically δ 7-8 ppm). The protons of the two pyrrolidinyl rings would likely show complex multiplets in the aliphatic region (around δ 1.5-3.5 ppm) due to their diastereotopic nature arising from the chiral phosphorus center.

The ¹³C NMR spectrum would reveal the carbon framework. The carbon atoms of the phenyl group would resonate in the aromatic region (δ 120-140 ppm), with the carbon atom directly attached to the phosphorus showing a characteristic coupling constant (¹JPC). The four distinct carbon atoms of each pyrrolidinyl ring would also exhibit signals in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen and phosphorus atoms.

Most significantly, the ³¹P NMR spectrum would show a single resonance, the chemical shift of which is highly sensitive to the electronic environment of the phosphorus atom. This provides crucial information about the oxidation state and coordination of the phosphorus. For analogous phosphine (B1218219) oxides, ³¹P chemical shifts are typically observed in a specific range that confirms the P=O bond.

Dynamic processes, such as restricted rotation around the P-N bonds, could be studied using variable-temperature NMR. At lower temperatures, separate signals for non-equivalent protons or carbons within the pyrrolidinyl rings might be observed, which would coalesce into broader or averaged signals as the temperature increases and the rate of rotation increases.

Hypothetical ¹³C NMR Data for Phosphine oxide, dipyrrolidinophenyl-

AtomChemical Shift (ppm)
C (ipso-phenyl)~135 (d, ¹JPC ≈ 100 Hz)
C (ortho-phenyl)~130 (d, ²JPC ≈ 10 Hz)
C (meta-phenyl)~128 (d, ³JPC ≈ 12 Hz)
C (para-phenyl)~132 (d, ⁴JPC ≈ 3 Hz)
C (α-pyrrolidinyl)~48 (d, ²JPC ≈ 5 Hz)
C (β-pyrrolidinyl)~26 (d, ³JPC ≈ 15 Hz)

X-ray Diffraction Studies of Solid-State Structures and Conformational Preferences

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of "Phosphine oxide, dipyrrolidinophenyl-" in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry.

Key structural parameters that would be determined include the P=O bond length, which is characteristic of phosphine oxides, and the P-N and P-C bond lengths. The geometry around the phosphorus atom is expected to be tetrahedral. The analysis would also reveal the conformation of the two pyrrolidinyl rings, which can adopt various puckered conformations (e.g., envelope or twist).

Expected Bond Parameters from X-ray Diffraction

BondExpected Length (Å)
P=O~1.48
P-C(phenyl)~1.80
P-N(pyrrolidinyl)~1.65
AngleExpected Value (°)
O=P-C~110-115
O=P-N~110-115
N-P-N~105-110
C-P-N~105-110

Mass Spectrometry for Mechanistic Pathway Tracing in Reactions

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "Phosphine oxide, dipyrrolidinophenyl-" and for gaining insights into its fragmentation patterns, which can be useful in tracing reaction pathways.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₂₁N₂OP, MW = 264.30 g/mol ). The fragmentation pattern would likely involve the loss of the pyrrolidinyl and phenyl groups. Common fragments would include [M - C₄H₈N]⁺ and [M - C₆H₅]⁺.

In the context of mechanistic studies, isotopic labeling can be employed. For example, by using ¹⁸O-labeled oxidizing agents to synthesize the phosphine oxide, the incorporation of the ¹⁸O isotope into the P=O group can be confirmed by the shift of the molecular ion peak and relevant fragment ions by two mass units. This would provide direct evidence for the mechanism of oxidation. Similarly, deuterium (B1214612) labeling in the pyrrolidinyl or phenyl groups could help to elucidate fragmentation pathways and reaction mechanisms.

Vibrational Spectroscopy (FTIR, Raman) for Bonding and Coordination Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within "Phosphine oxide, dipyrrolidinophenyl-".

The most prominent feature in the IR and Raman spectra would be the P=O stretching vibration. This band is typically very strong in the IR spectrum and appears in the region of 1150-1250 cm⁻¹. The exact frequency of this vibration is sensitive to the substituents on the phosphorus atom and can provide insights into the electronic nature of the P=O bond.

Other characteristic vibrations would include the P-N and P-C stretching modes, as well as the vibrational modes of the phenyl and pyrrolidinyl rings. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and skeletal vibrations.

When "Phosphine oxide, dipyrrolidinophenyl-" acts as a ligand to a metal center through its oxygen atom, a noticeable shift in the P=O stretching frequency to a lower wavenumber is expected in the IR and Raman spectra. The magnitude of this shift can provide a qualitative measure of the strength of the coordination bond.

Future Perspectives and Emerging Research Avenues for Phosphine Oxide, Dipyrrolidinophenyl

Development of Novel Catalytic Transformations and Reaction Scope Expansion

The field of organophosphorus catalysis has seen significant growth, with phosphine (B1218219) oxides emerging as key players. acs.orgru.nl Aminophosphine (B1255530) oxides (AmPOs), a category that includes "Phosphine oxide, dipyrrolidinophenyl-", are of particular interest due to the presence of both a highly basic P=O group and additional nitrogen sites. nih.govresearchgate.net These features can be leveraged for the development of novel catalytic transformations.

Future research is likely to focus on fine-tuning the electronic and steric properties of the substituents on the phosphorus atom to create new catalytic materials. nih.govresearchgate.net The dipyrrolidinophenyl- group, with its specific steric bulk and electronic nature, could offer unique reactivity and selectivity in a range of organic reactions. Researchers may explore its use in reactions such as:

Asymmetric Catalysis: The chiral environment that could be created around the phosphorus center by the pyrrolidine (B122466) rings might be exploited in enantioselective reactions, such as the opening of meso-epoxides or the allylation of aldehydes. researchgate.net

Cross-Coupling Reactions: Secondary phosphine oxides are already used in formulating catalysts for cross-coupling reactions. wikipedia.org Further investigation into the role of aminophosphine oxides as ligands or pre-catalysts in such reactions is a promising avenue.

Polymerization and Condensation Reactions: Phosphine oxides have been used as catalysts in polymerization and hydrogenation reactions. ontosight.ai The specific properties of "Phosphine oxide, dipyrrolidinophenyl-" could be beneficial in controlling polymer chain growth or in promoting specific condensation reactions. acs.org

The expansion of the reaction scope for aminophosphine oxide catalysis will likely involve exploring new substrates and reaction partners, moving beyond well-established transformations like the Wittig, Mitsunobu, and Staudinger reactions. mdpi.com

Integration into Materials Science for Advanced Functionalities

The unique properties of phosphine oxides make them attractive candidates for integration into advanced materials. ontosight.ai The presence of the polar P=O group can impart desirable characteristics such as thermal stability, flame retardancy, and specific coordination properties. bohrium.com

Future research in this area could explore the following for aminophosphine oxides like "Phosphine oxide, dipyrrolidinophenyl-":

Advanced Polymers: Incorporation of aminophosphine oxides into polymer backbones could lead to materials with enhanced properties. The dipyrrolidinophenyl- moiety could influence the polymer's solubility, processability, and interaction with other materials.

Nanomaterials: Phosphine oxides have been anchored onto multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com This approach allows for easy separation and recycling of the catalyst. Similar strategies could be employed with "Phosphine oxide, dipyrrolidinophenyl-" to develop novel nanocomposites with catalytic or other functional properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the P=O group and the nitrogen atoms in the pyrrolidine rings to coordinate with metal ions makes aminophosphine oxides promising building blocks for coordination polymers and MOFs. nih.govnih.gov These materials could have applications in gas storage, separation, and catalysis.

Interactive Table: Potential Material Science Applications of Aminophosphine Oxides

Application Area Potential Functionality Rationale
Advanced Polymers Flame Retardancy, Thermal Stability The phosphorus-oxygen bond can promote char formation in a fire, preventing the spread of flames.
Nanocomposites Heterogeneous Catalysis, Sensing Anchoring on supports like carbon nanotubes or silica (B1680970) allows for catalyst recycling and potential for sensor development.

| Coordination Materials | Gas Sorption, Luminescence | The coordinating ability of the P=O and amino groups can be used to construct porous materials or materials with interesting optical properties. |

Exploration in Bioinorganic Chemistry and Chemical Biology Tool Design

Phosphine oxides are gaining attention in medicinal chemistry due to their physicochemical properties. nih.gov They are generally stable, polar functional groups that can improve a molecule's solubility and metabolic stability. nih.gov

Emerging research in the context of bioinorganic chemistry and chemical biology for aminophosphine oxides could include:

Drug Discovery: The phosphine oxide group is being explored as a structural motif in drug design. nih.gov The unique structure of "Phosphine oxide, dipyrrolidinophenyl-" could serve as a scaffold for the development of new therapeutic agents. Aminophosphine oxides have been investigated for their potential as enzyme inhibitors. ontosight.ai

Bioactive Molecules: Research into the biological activities of various aminophosphine oxides could uncover potential applications in areas such as anticancer or antimicrobial therapies. nih.gov

Chemical Probes and Ligands: The ability of aminophosphine oxides to coordinate with metal ions is relevant in bioinorganic chemistry. nih.gov They could be developed as ligands to modulate the activity of metalloenzymes or as probes to detect metal ions in biological systems.

Sustainable and Circular Economy Applications of Phosphine Oxide, dipyrrolidinophenyl- Catalysis

A major challenge in reactions that utilize phosphines is the generation of phosphine oxide as a byproduct. ru.nl Developing catalytic cycles where the phosphine oxide is regenerated back to the active phosphine is a key goal for sustainable chemistry. ru.nlmdpi.com

Future research in this area will likely focus on:

Catalytic Redox Cycling: Investigating efficient methods for the in-situ reduction of "Phosphine oxide, dipyrrolidinophenyl-" back to its corresponding phosphine would enable its use in catalytic P(III)/P(V) redox cycles. This would significantly improve the atom economy of reactions and reduce waste.

Heterogeneous Catalysis: As mentioned earlier, immobilizing the phosphine oxide catalyst on a solid support facilitates its recovery and reuse, contributing to a more circular chemical economy. mdpi.com

Green Reaction Media: Exploring the catalytic activity of "Phosphine oxide, dipyrrolidinophenyl-" in environmentally benign solvents, such as water or bio-based solvents, would further enhance the sustainability of the processes in which it is used.

The development of a circular economy for phosphorus is a growing area of interest, and finding catalytic applications for phosphine oxides is a crucial part of this endeavor. ru.nl

Q & A

Q. What synthetic methodologies are recommended for preparing dipyrrolidinophenylphosphine oxide derivatives, and how can purity be optimized?

Answer:

  • Synthetic Routes : Use nucleophilic substitution reactions between pyrrolidine derivatives and halogenated phosphine oxides under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, react diphenylphosphine oxide with pyrrolidine-substituted aryl halides using palladium catalysts .
  • Purity Optimization : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor purity using 31^{31}P NMR to confirm absence of unreacted phosphine or oxidized byproducts .

Q. How should researchers characterize the electronic and steric properties of dipyrrolidinophenylphosphine oxide ligands?

Answer:

  • Electronic Properties : Measure 31^{31}P NMR chemical shifts; electron-withdrawing groups deshield phosphorus, shifting signals downfield. Compare with reference compounds like triphenylphosphine oxide (δ ~25 ppm) .
  • Steric Effects : Use Tolman’s cone angle calculations or X-ray crystallography to assess ligand bulk. For crystallographic analysis, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Q. What catalytic applications are most promising for dipyrrolidinophenylphosphine oxide in organic synthesis?

Answer:

  • Catalytic Roles : Employ as a ligand in transition-metal catalysis (e.g., palladium-mediated cross-couplings) or as a redox-active mediator in Wittig-like olefinations. For example, bridged bicyclic phosphine oxides enhance catalytic efficiency in γ-umpolung addition–Wittig reactions by reducing phosphine oxide waste .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the reactivity of dipyrrolidinophenylphosphine oxide in competing reaction pathways?

Answer:

  • Mechanistic Insights : In high-dielectric solvents (e.g., DMSO), phosphine oxide formation is favored due to stabilization of transition states with partial charges. Electron-withdrawing aryl substituents accelerate oxidation pathways, as shown in gold(I) thiolate–disulfide exchange studies .
  • Experimental Design : Conduct kinetic assays using 1^{1}H/31^{31}P NMR to monitor reaction progress. Compare rates in solvents of varying polarity (e.g., THF vs. DMSO) .

Q. How can computational methods (e.g., DFT) model the coordination behavior of dipyrrolidinophenylphosphine oxide with transition metals?

Answer:

  • Methodology : Use density-functional theory (DFT) with functionals like B3LYP and basis sets (e.g., 6-31G* for nonmetals, LANL2DZ for transition metals). Calculate bond dissociation energies, HOMO/LUMO gaps, and ligand–metal charge transfer properties .
  • Validation : Correlate computational results with experimental data (e.g., X-ray structures of metal complexes) to refine models .

Q. What strategies resolve contradictions in phosphine oxide stability data across different studies?

Answer:

  • Root-Cause Analysis : Investigate discrepancies in reaction conditions (e.g., trace water in solvents, oxygen levels). For example, phosphine oxide degradation in acetonitrile may arise from residual moisture, whereas anhydrous conditions stabilize the compound .
  • Reproducibility Protocols : Standardize solvent purification (e.g., molecular sieves for drying) and employ inert-atmosphere techniques (Schlenk lines, gloveboxes) .

Methodological Guidance

Q. What analytical techniques are critical for detecting trace phosphine oxide byproducts in complex reaction mixtures?

Answer:

  • GC-MS : Use electron ionization (EI) modes to fragment and identify low-abundance phosphine oxides. Compare retention times with authentic standards .
  • LC-HRMS : Employ high-resolution mass spectrometry with electrospray ionization (ESI) for polar derivatives. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers mitigate safety risks when handling dipyrrolidinophenylphosphine oxide derivatives?

Answer:

  • Safety Protocols : Use fume hoods for syntheses, wear nitrile gloves, and avoid skin contact (phosphine oxides can hydrolyze to toxic phosphinic acids). Store under nitrogen at –20°C to prevent degradation .
  • Waste Management : Neutralize waste with aqueous sodium bicarbonate before disposal. Consult institutional guidelines for hazardous organophosphorus compounds .

Tables of Key Data

Property Method Typical Value Reference
31^{31}P NMR shiftBruker Avance 400δ 18–22 ppm (vs. H3_3PO4_4)
Melting pointDSC120–125°C (decomposition observed)
Catalytic turnover (TOF)Kinetic analysis50–100 h1^{-1} (Wittig reactions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.